Allylidene diacetate

Description

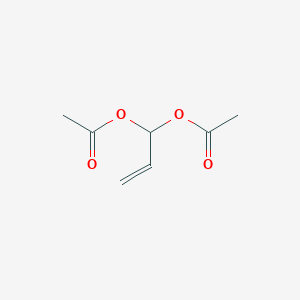

Allylidene diacetate (CAS 869-29-4) is an organic compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol. Structurally, it consists of a propenyl group (CH₂=CH–CH–) bonded to two acetate (–OCOCH₃) groups at the 1,1-positions, making it a diester derivative of acrolein (). It is synthesized via the reaction of acrolein with acetic anhydride, yielding a compound with versatile reactivity in organic and polymer chemistry ().

Key applications include:

- Polymer Chemistry: As a monomer for copolymers with protected aldehyde groups, enabling post-polymerization modifications ().

- Organic Synthesis: As an electrophile in palladium-catalyzed allylic alkylation, though its reactivity often requires optimization with bulkier analogs ().

- UV Filters: Derivatives like diethyl 2,2'-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate exhibit UVA/UVB protection ().

Properties

IUPAC Name |

1-acetyloxyprop-2-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-7(10-5(2)8)11-6(3)9/h4,7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXECTBGVEUDNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041450 | |

| Record name | 2-Propene-1,1-diol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-29-4 | |

| Record name | 2-Propene-1,1-diol, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diacetoxypropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylidene diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylidene diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propene-1,1-diol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylidene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIACETOXYPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDZ4FX754 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Acid-catalyzed acetylation of acrolein’s carbonyl group, forming an acylium ion intermediate.

-

Nucleophilic attack by acetic anhydride’s acetyloxy group, yielding this compound.

The stoichiometric ratio of acrolein to acetic anhydride ranges from 1:1 to 1:1.3 (mol:mol), with excess anhydride ensuring complete acrolein conversion.

Catalysts and Inhibitors

| Catalyst | Concentration (mol% relative to acrolein) | Temperature Range (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Thionamic acid | 1–5 | 40–50 | 6–12 | 87–91 |

| Tosic acid | 1–3 | 45–50 | 8–10 | 85–89 |

Polymerization inhibitors are critical additives:

-

Resorcinol (0.5–1 wt% of total reactants): Quenches free radicals via phenolic H-donation

-

2,6-Di-tert-butyl-p-cresol (BHT) (0.3–0.7 wt%): Sterically hindered phenol preventing chain propagation

Process Optimization for Industrial Production

Temperature-Controlled Synthesis

The reaction exhibits strong exothermic behavior, necessitating precise thermal management:

| Stage | Temperature (°C) | Purpose |

|---|---|---|

| Initial mixing | 5–25 | Prevent premature polymerization |

| Reaction phase | 40–50 | Optimal catalyst activity |

| Post-reaction cooling | 20–25 | Minimize thermal degradation |

Maintaining temperatures <50°C reduces byproduct formation (allylidene monoacetate) to <5%.

Purification Protocol

Post-synthesis processing ensures ≥99% purity (GC analysis):

-

Vacuum stripping (500–2000 Pa): Removes unreacted acrolein (bp 52.7°C at 1013 hPa)

-

Alkaline washing (5–25% Na2CO3): Neutralizes residual acetic acid and hydrolyzed anhydride

-

Fractional distillation (65–75°C, 500–2000 Pa): Separates this compound (bp ~70°C at 1000 Pa) from higher-boiling impurities

Alternative Synthesis and Purification Approaches

Modified Acylation Procedure

Industrial-Scale Implementation

Reactor Design Specifications

| Parameter | Optimal Value |

|---|---|

| Reactor material | Glass-lined steel |

| Agitation speed | 120–150 RPM |

| Cooling surface area | 0.5 m² per 100 L |

| Vacuum capability | 50–2000 Pa |

| Metric | Value |

|---|---|

| Acrolein utilization | 98.2–99.1% |

| Catalyst recovery | 85–90% (thionamic acid) |

| VOC emissions | <50 ppm (scrubbed) |

| Energy consumption | 1.2–1.4 kWh/kg product |

Analytical Characterization

Critical quality control parameters include:

Scientific Research Applications

Polymer Chemistry

Allylidene diacetate is utilized as a starting material for synthesizing various polymers and copolymers. It can copolymerize with vinylpyrrolidone (VP), yielding materials with tailored properties suitable for drug delivery systems, coatings, and other applications. The copolymerization process has been studied extensively, revealing unique reactivity patterns that enhance the performance of the resulting materials.

| Property | This compound | Vinylpyrrolidone | Resulting Copolymer |

|---|---|---|---|

| Reactivity | High | Moderate | Enhanced properties |

| Application | Drug delivery | Coatings | Improved performance |

The compound exhibits notable biological activity, particularly as a fungicide. It has been shown to effectively combat pathogens such as Phytophthora palmivora, which causes root rot in peas. This antifungal property suggests potential applications in agricultural pest control. Furthermore, derivatives of this compound are being explored for their potential anticancer and antiviral properties, indicating its relevance in medicinal chemistry .

Catalysis

This compound has been investigated as a catalyst or co-catalyst in various organic reactions, including Friedel-Crafts reactions. Its role in enhancing the efficiency of chemical transformations has been documented, contributing to greener synthetic methodologies. The compound's ability to facilitate specific reactions makes it valuable in the development of pharmaceutical intermediates.

Case Study 1: Polymerization Process

A study demonstrated the polymerization of this compound with vinyl acetate using benzoyl peroxide as an initiator. The resulting interpolymer exhibited favorable solubility properties and was tested for applications in adhesives and coatings . The polymerization conditions were optimized to achieve high yields, showcasing the compound's utility in industrial applications.

Case Study 2: Antifungal Efficacy

Research focused on the antifungal properties of this compound against Phytophthora palmivora revealed that it significantly inhibited fungal growth in vitro. The study highlighted its potential as an eco-friendly alternative to conventional fungicides, emphasizing the need for further exploration into its agricultural applications.

Mechanism of Action

Allylidene diacetate primarily acts as a fungicide, targeting fungi that cause diseases such as pea root rot and Phytophthora palmivora. It inhibits the growth and spread of these fungi by interfering with their cellular processes. The compound may also form conjugates with other molecules, such as vitamin C, enhancing its biological activity.

Comparison with Similar Compounds

Reactivity and Selectivity in Catalytic Reactions

Allylidene Dipivalate vs. Allylidene Diacetate

In palladium-catalyzed allylic alkylation of 3-aryloxindoles, this compound produces a complex mixture of products (branched, linear, aldehydic, and dimeric species). In contrast, the bulkier allylidene dipivalate (with tert-butyl ester groups) improves selectivity for linear products (up to 90%) due to steric hindrance, which suppresses side reactions ().

| Parameter | This compound | Allylidene Dipivalate |

|---|---|---|

| Reaction Cleanliness | Complex mixture | Clean reactivity |

| Selectivity (Linear) | Low | High (~90%) |

| Synthetic Yield | Moderate | 81% (gram-scale) |

Mechanistic Insight : The pivalate groups reduce competing pathways (e.g., β-hydride elimination) by stabilizing the transition state ().

Structural Analogs: Methacrolein Diacetate

Methacrolein diacetate (C₈H₁₂O₄) is a methyl-substituted derivative of this compound. The methyl group increases steric bulk and alters electronic properties, impacting physical and chemical behavior:

| Property | This compound | Methacrolein Diacetate |

|---|---|---|

| Boiling Point | 184.0°C () | Not reported |

| Molecular Formula | C₇H₁₀O₄ | C₈H₁₂O₄ |

| Applications | Polymers, synthesis | Limited data |

The methyl group in methacrolein diacetate may enhance thermal stability but reduce solubility in polar solvents ().

Polymer Chemistry: Copolymerization Behavior

This compound copolymerizes with N-methyl-N-vinylacetamide (NMVA) to form random copolymers. The relative reactivity ratios (r₁ = 1.02 for NMVA; r₂ = 0.95 for this compound) indicate near-ideal copolymerization, enabling precise control over composition ().

Comparison with Vinyl Acetate :

| Monomer | Reactivity Ratio (r₁) | Key Functionality |

|---|---|---|

| This compound | 0.95 | Protected aldehyde |

| Vinyl Acetate | ~0.01–0.1 | Hydrolyzable acetate |

This compound’s aldehyde groups, revealed after deacetylation, enable conjugation with biomolecules, unlike vinyl acetate ().

Comparison with Avobenzone :

| Parameter | Compound 4g | Avobenzone |

|---|---|---|

| UVA PF | 6.83 ± 0.05 | ~5–8 |

| Cytotoxicity | >50 µM | Moderate |

| Photostability | High | Moderate |

Industrial Solvents : this compound’s boiling point (184.0°C) exceeds common esters like ethyl acetate (77.1°C), making it suitable for high-temperature reactions ().

Biological Activity

Allylidene diacetate (C7H10O4), also known as allyl diacetate, is an organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its allylic structure, which contributes to its reactivity and biological activity. The compound features two acetyl groups attached to an allyl moiety, making it a versatile scaffold for various chemical transformations.

Biological Activities

Research has highlighted several key biological activities of this compound, including:

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from allylidene ligands showed promising anticancer potential with IC50 values varying widely based on structural modifications. Specifically, certain derivatives displayed selective toxicity towards cisplatin-resistant ovarian carcinoma cells compared to normal human embryonic kidney cells (HEK-293) .

- Antifungal Properties : In addition to its anticancer effects, this compound has been noted for its antifungal activity. Research involving the synthesis of new allylidene amino phenol-containing Schiff bases indicated that these compounds could effectively inhibit fungal growth .

- Reactive Oxygen Species (ROS) Generation : The mechanism of action for the cytotoxic effects of this compound appears to involve the generation of reactive oxygen species (ROS). In experiments with ovarian carcinoma cell lines, treatment with certain iron complexes derived from allylidene showed increased ROS production, leading to oxidative stress and subsequent cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity through ROS Production : The generation of ROS is a critical pathway through which this compound exerts its cytotoxic effects. Elevated ROS levels disrupt cellular homeostasis and induce apoptosis in cancer cells .

- Interaction with Biomolecules : Studies have shown that this compound does not directly interact with DNA or proteins in a manner typical of traditional chemotherapeutics like cisplatin. Instead, its efficacy may stem from indirect pathways involving oxidative stress and cellular signaling cascades .

- Metabolic Pathways : The metabolism of related compounds like acrolein diacetate has been studied to understand detoxification pathways involving conjugation with antioxidants such as vitamin C. This suggests that similar metabolic processes may occur with this compound, contributing to its biological effects .

Study 1: Anticancer Efficacy

In a study assessing the cytotoxicity of various organometallic compounds including those derived from allylidene ligands, it was found that specific derivatives exhibited IC50 values in the low micromolar range against ovarian carcinoma cell lines. Notably, some compounds demonstrated a three-fold selectivity towards cancer cells compared to HEK-293 cells, indicating a potential for targeted cancer therapies .

Study 2: Antifungal Activity

A series of novel pyridine Schiff bases containing allylidene motifs were synthesized and tested for antifungal activity. The results indicated that specific derivatives effectively inhibited the growth of pathogenic fungi, suggesting potential applications in antifungal drug development .

Data Summary

The following table summarizes the biological activities and IC50 values for various derivatives of this compound:

| Compound | Activity Type | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Allylidene 2a | Cytotoxicity | A2780 (Ovarian Carcinoma) | >200 |

| Allylidene 2b | Cytotoxicity | A2780 | 5 |

| Allylidene 2c | Cytotoxicity | A2780cisR | 15 |

| Schiff Base L3 | Antifungal | Candida albicans | 10 |

Q & A

Q. What are the established synthetic routes for preparing allylidene diacetate, and how can purity be optimized?

this compound is synthesized via acrolein condensation with acetic anhydride under controlled conditions. A related electrophile, allylidene dipivalate, is prepared in one step from acrolein and pivalic anhydride (81% yield), suggesting a similar pathway for the diacetate analog . To ensure purity, rigorous purification methods (e.g., distillation, recrystallization) and analytical validation (NMR, IR, or HPLC) are essential. Kinetic studies in polymerization reactions highlight the importance of removing side products like aldehydic or dimeric species, which can form during synthesis .

Q. What experimental techniques are recommended for characterizing this compound’s structure and purity?

Structural elucidation requires a combination of spectroscopic methods:

- NMR : Confirm the presence of allylic protons (δ 5.0–6.0 ppm) and acetate groups (δ 2.0–2.2 ppm).

- IR : Identify ester carbonyl stretches (~1760 cm⁻¹) and C=C vibrations (~1660 cm⁻¹) .

- Chromatography : HPLC or GC-MS to assess purity and detect residual monomers/byproducts. For polymerization studies, molecular weight analysis (GPC) and initiator fragment quantification (e.g., via peroxide consumption assays) are critical .

Q. What kinetic models explain this compound’s polymerization behavior?

Benzoyl peroxide-initiated polymerization follows a degradative chain transfer mechanism. Kinetic studies at 50–80°C revealed two radical types: propagating and stabilized non-propagating radicals. The rate is initiator-concentration-dependent, with dilatometric methods used to monitor conversion. A proposed kinetic scheme accounts for competing chain transfer and termination pathways, validated by molecular weight distribution data .

Advanced Research Questions

Q. How do ligand systems influence product selectivity in palladium-catalyzed allylic alkylation with this compound?

Ligand choice critically determines regioselectivity. For example:

- PPh₃ ligands favor linear products in reactions with dimethyl methylmalonate.

- Chiral DPPBA ligands (e.g., in Pd-catalyzed alkylation of 3-aryloxindoles) shift selectivity toward branched products but require bulky electrophiles (e.g., allylidene dipivalate) to suppress side reactions . Contradictions arise when comparing ligand systems: Switching from diacetate to dipivalate reduces competing pathways, emphasizing the need for steric and electronic ligand tuning .

Q. What computational methods support mechanistic studies of this compound in tandem C–H allylation?

Ruthenium(II)-catalyzed C–H functionalization with this compound involves allylidene(methyl)oxonium intermediates. DFT calculations and mechanistic probes (e.g., deuterium labeling) validate a two-step pathway: (1) C–H allylation and (2) [3+2] dipolar cycloaddition. Computational studies highlight the oxonium’s role in stabilizing transition states and directing regiochemistry .

Q. How can researchers resolve contradictions in product distribution when varying reaction parameters?

Conflicting product ratios (e.g., branched vs. linear) often stem from:

- Electrophile bulk : Allylidene dipivalate reduces dimerization compared to diacetate .

- Solvent/additive effects : PhMe with tBuOH enhances selectivity in Pd-catalyzed reactions .

- Ligand sterics : Smaller ligands (PPh₃) favor linear adducts, while bulky ligands (L1) promote branching . Systematic parameter screening (e.g., DOE) and in situ monitoring (e.g., Raman spectroscopy) are recommended to map reaction landscapes.

Data Contradiction Analysis

- Ligand-dependent selectivity : Evidence from Trost et al. shows conflicting outcomes using PPh₃ vs. L1 ligands. This underscores the need for mechanistic studies (e.g., kinetic isotope effects) to differentiate electronic vs. steric influences .

- Electrophile reactivity : this compound’s tendency to form complex mixtures contrasts with dipivalate’s cleaner reactivity, suggesting electrophile stability is a key variable in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.